Lipophilicity Advantage Over the Ethyl Ester Analog
The target compound's computed XLogP3 value is 3.3 [1]. This is approximately 0.7 log units higher than the 2.59 logP value reported for its closest 1-naphthyl analog, ethyl 2-(naphthalen-1-yl)-2-oxoacetate (CAS 33656-65-4) . The higher lipophilicity indicates a meaningfully different partition behavior. The free acid form, 2-(naphthalen-1-yl)-2-oxoacetic acid (CAS 26153-26-4), exhibits a predicted pKa of 2.07, making it ionized under physiological conditions, which is a stark contrast to the neutral methyl ester .
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | Ethyl 2-(naphthalen-1-yl)-2-oxoacetate (CAS 33656-65-4), LogP = 2.59 |
| Quantified Difference | ΔLogP ≈ +0.71 (target compound is more lipophilic) |
| Conditions | Computed property (XLogP3 algorithm for target; reported LogP for comparator) |
Why This Matters
A logP difference of >0.5 can significantly impact compound solubility in organic extraction protocols and passive membrane permeability in cell-based assays, making careful selection of this ester critical for process reproducibility.
- [1] PubChem, Compound Summary for CID 12585532, Methyl alpha-oxo-1-naphthaleneacetate, Computed Properties. View Source
